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Compound of Interest

Compound Name: 3-Fluoro-4-methylcinnamic acid

Cat. No.: B7891985

Get Quote

In synthetic chemistry and mass spectrometry, distinguishing between the average molecular

weight and the monoisotopic exact mass is a critical causality that drives experimental design.

The molecular formula of 3-Fluoro-4-methylcinnamic acid is C₁₀H₉FO₂[2].

Average Molecular Weight (180.18 g/mol ): Calculated using the standard atomic weights of

elements (which account for natural isotopic abundance). This value is strictly used for

macroscopic stoichiometric calculations during synthesis[3].

Monoisotopic Exact Mass (180.0587 Da): Calculated using the mass of the most abundant

isotope of each element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁶O). This is the exact target value required for

High-Resolution Mass Spectrometry (HRMS)[3].

Table 1: Quantitative Physicochemical Data Summary
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Property Value
Relevance in Drug
Development

CAS Number 261951-72-8

Unique identifier for

procurement and regulatory

tracking.

Molecular Formula C₁₀H₉FO₂

Determines isotopic

distribution and elemental

analysis targets.

Average Molecular Weight 180.18 g/mol
Critical for stoichiometric

calculations in bulk synthesis.

Monoisotopic Exact Mass 180.0587 Da

Target value for HRMS

validation and structural

confirmation.

[M-H]⁻ Ion (m/z) 179.0514
Primary diagnostic ion in ESI(-)

mass spectrometry.

Causality in Analytical Workflows: LC-HRMS
Validation
Before utilizing 3-Fluoro-4-methylcinnamic acid in a multi-step synthesis, its identity and

purity must be verified. The method of choice is Liquid Chromatography coupled with High-

Resolution Mass Spectrometry (LC-HRMS).

The Causality of Ionization Mode: Why do we strictly use Electrospray Ionization in negative

mode (ESI-) for this compound? The molecule features a carboxylic acid moiety (-COOH) with

a relatively low pKa. In a neutral or slightly basic mobile phase, this group readily donates a

proton, forming a highly stable carboxylate anion ([M-H]⁻). Attempting to analyze this

compound in positive mode (ESI+) would yield poor ionization efficiency and weak signal-to-

noise ratios. By targeting the [M-H]⁻ ion at m/z 179.0514, we maximize detector sensitivity.

3-F-4-MCA Sample
(MW: 180.18)

UHPLC Separation
(C18 Column)

ESI(-) Ionization
Loss of H+

TOF Mass Analyzer
Resolution > 50,000

Data Analysis
m/z: 179.0514 [M-H]-

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b7891985/docs?utm_src=pdf-body#physicochemical-profiling-molecular-weight-dynamics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7891985?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

LC-HRMS workflow for the exact mass determination of 3-Fluoro-4-methylcinnamic acid.

Self-Validating Protocol: LC-HRMS Exact Mass
Verification
To ensure trustworthiness, this protocol incorporates internal validation steps to prevent false

positives.

System Suitability Test (SST): Inject a known acidic standard (e.g., chloramphenicol) to verify

that the ESI(-) source is achieving optimal sensitivity and that the chromatographic retention

time is stable.

Mass Calibration (Self-Validation): Infuse a sodium formate calibration solution. Adjust the

Time-of-Flight (TOF) mass analyzer to ensure mass accuracy is within < 5 ppm. Do not

proceed if calibration fails.

Sample Preparation: Dissolve 1.0 mg of 3-Fluoro-4-methylcinnamic acid in 1 mL of LC-MS

grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Methanol and Water containing

0.1% Formic Acid.

Data Acquisition: Inject 2 µL onto a C18 UHPLC column. Apply a gradient of 5% to 95%

Acetonitrile over 5 minutes. Monitor the mass range of m/z 100–500.

Isotopic Pattern Analysis: Confirm the monoisotopic peak at m/z 179.0514. Validate the

presence of the M+1 peak (due to ¹³C natural abundance) at approximately 11% the intensity

of the parent ion, confirming the C₁₀ carbon count.

Role in Drug Development: Sirtuin 2 (SIRT2)
Inhibitor Synthesis
Beyond its analytical profile, the molecular weight and structural topology of 3-Fluoro-4-
methylcinnamic acid make it an invaluable precursor. It has been prominently featured in the

synthesis of β-aryl splitomicin derivatives[1].
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These derivatives are potent, non-competitive inhibitors of SIRT2, an NAD⁺-dependent

deacetylase enzyme heavily implicated in tumor proliferation (e.g., MCF-7 breast cancer cells)

and neurodegenerative diseases[1].

The Causality of the Fluorine Atom: Why use the 3-fluoro-4-methyl derivative instead of a

simple cinnamic acid? Fluorine acts as a bioisostere for hydrogen but possesses high

electronegativity and a slightly larger Van der Waals radius. This substitution modulates the

lipophilicity (LogP) of the resulting splitomicin derivative without drastically inflating the overall

molecular weight. Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA)

calculations have demonstrated that this specific fluorinated β-phenyl orientation creates highly

favorable binding free energies within the SIRT2 substrate channel[4].

3-Fluoro-4-methylcinnamic Acid
(MW: 180.18 g/mol)

Pd-Catalyzed Coupling
(Stoichiometric Control)

β-Aryl Splitomicin Derivative
(Sirtuin Inhibitor)

SIRT2 Enzyme
Binding Pocket Interaction

Antiproliferative Activity
(e.g., MCF-7 Cells)
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Role of 3-Fluoro-4-methylcinnamic acid in the synthesis of SIRT2 inhibitors.
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Self-Validating Protocol: Stoichiometric Preparation for
Amidation/Coupling
When integrating this compound into a splitomicin core, precise stoichiometric control using the

average molecular weight (180.18 g/mol ) is required to prevent side reactions.

Molar Calculation: For a standard 5.0 mmol scale reaction, calculate the required mass: 5.0

mmol × 180.18 mg/mmol = 900.9 mg of 3-Fluoro-4-methylcinnamic acid.

Activation (Causality Step): Dissolve the acid in anhydrous Dimethylformamide (DMF). Add

1.2 equivalents of HATU (2.28 g) and 2.0 equivalents of DIPEA (1.74 mL). Reasoning: HATU

is selected over standard EDC/HOBt because the electron-withdrawing nature of the fluorine

atom can slightly deactivate the carboxylic acid; HATU ensures rapid, high-yield formation of

the active ester.

Coupling: Introduce 1.0 equivalent of the target amine or splitomicin core structure. Stir at

room temperature under a nitrogen atmosphere for 4 hours.

Reaction Validation: Sample 5 µL of the reaction mixture, dilute in methanol, and run a rapid

LC-MS scan. The reaction is deemed complete when the diagnostic [M-H]⁻ peak at m/z

179.0514 is completely consumed, replaced by the mass of the coupled product.

References
Neugebauer, A., et al. "Structure–Activity Studies on Splitomicin Derivatives as Sirtuin

Inhibitors and Computational Prediction of Binding Mode". Journal of Medicinal Chemistry,

ACS Publications (2008). Available at:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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